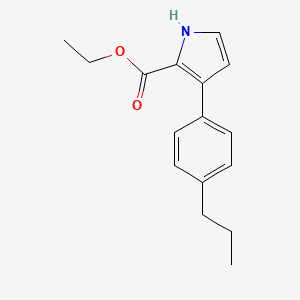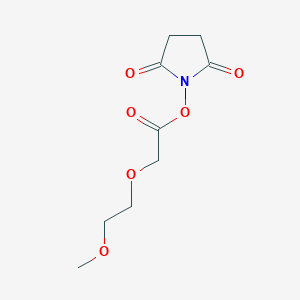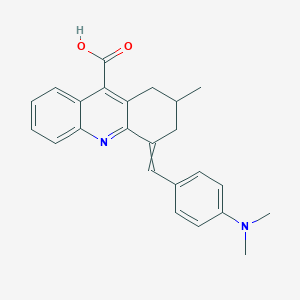
2-Amino-3-ethyl-7-methoxyquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-7-methoxyquinoline hydrochloride typically involves the reaction of 2-amino-3-ethyl-7-methoxyquinoline with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is mainly used for research purposes. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethyl-7-methoxyquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a quinoline derivative with additional oxygen atoms, while reduction could yield a more hydrogenated form of the compound .
Scientific Research Applications
2-Amino-3-ethyl-7-methoxyquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound can be used in biological assays to investigate its effects on different biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of drug development.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethyl-7-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key regulatory proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-ethylquinoline: Lacks the methoxy group at the 7-position.
2-Amino-7-methoxyquinoline: Lacks the ethyl group at the 3-position.
3-Ethyl-7-methoxyquinoline: Lacks the amino group at the 2-position.
Uniqueness
2-Amino-3-ethyl-7-methoxyquinoline hydrochloride is unique due to the presence of all three functional groups (amino, ethyl, and methoxy) in specific positions on the quinoline ring. This unique combination of functional groups contributes to its distinct chemical properties and reactivity, making it valuable for research purposes .
Properties
CAS No. |
1171009-26-9 |
|---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
3-ethyl-7-methoxyquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-3-8-6-9-4-5-10(15-2)7-11(9)14-12(8)13;/h4-7H,3H2,1-2H3,(H2,13,14);1H |
InChI Key |
OMRRBZDYJBNLGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)



![3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)





![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)


